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Compound of Interest

4-(Benzyloxy)-6-ethynylpyridin-2-
Compound Name: |
o

Cat. No.: B13100795

Get Quote

Accurate stoichiometric calculations and mass spectrometry (MS) validations rely on precise
molecular weight data. The macroscopic molecular weight of 4-(Benzyloxy)-6-ethynylpyridin-
2-ol is 225.24 g/mol [1]. However, for high-resolution analytical workflows, understanding its

exact monoisotopic mass and tautomeric behavior is critical.

Table 1: Physicochemical and Analytical Properties
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Property Value Rationale / Implication

Defines the core scaffold

Molecular Formula C14H11NO2 N

composition.

Used for bulk macroscopic
Molecular Weight 225.24 g/mol mass and stoichiometric

equivalents[1].

The exact target mass required
Monoisotopic Mass 225.0790 Da for High-Resolution Mass

Spectrometry (HRMS).

The primary diagnostic ion
[M+H]+ lon (ESI+) 226.0863 m/z observed in positive-mode

electrospray ionization.

Falls within the optimal range
Estimated LogP ~2.8 (LogP 2-4) for lipid bilayer

crossing and CNS penetration.

Varies based on the
TPSA 42.4 - 55.4 A2 lactam/lactim tautomeric state;

ideal for oral bioavailability.

The Causality of Tautomerism in Analysis and Binding

A defining feature of this molecule is the tautomeric equilibrium between its 2-hydroxypyridine
(lactim) and 2-pyridone (lactam) forms[2]. In non-polar environments or the gas phase, the 2-
hydroxypyridine form is slightly favored. However, in polar solvents, aqueous biological
systems, and the solid state, the 2-pyridone form dominates due to its higher dipole moment
and capacity to form stable hydrogen-bonded dimers[2].

In drug design, this 2-pyridone state is highly prized. It acts as a bioisostere for amides,
presenting a distinct, rigid hydrogen bond donor (N-H) and acceptor (C=0) vector that
frequently anchors inhibitors into the hinge regions of kinases|[3].

Structural Dissection & Mechanistic Rationale
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The strategic value of 4-(Benzyloxy)-6-ethynylpyridin-2-ol lies in its orthogonal reactivity.
Each functional group can be manipulated independently without interfering with the others:

e The 6-Ethynyl Group (Bioorthogonal Handle): A terminal alkyne primed for Copper-Catalyzed
Azide-Alkyne Cycloaddition (CUAAC) or Sonogashira cross-coupling. Interestingly, the
adjacent pyridine nitrogen can weakly coordinate with Cu(l) catalysts, actively accelerating
click reactions and directing regioselectivity[4].

e The 4-Benzyloxy Group (Lipophilic Anchor / Latent Hydroxyl): Serves as a bulky, lipophilic
probe to occupy hydrophobic pockets in target proteins. If increased water solubility is
required later in the optimization cycle, it can be cleanly cleaved via Pd/C hydrogenolysis to
reveal a 4-hydroxyl group.

e The 2-Pyridone Core (Recognition Motif): Provides the primary hydrogen-bonding array for
target engagement while improving the metabolic stability of the resulting drug candidate[3].

Divergent Synthetic Workflows

The following diagram illustrates how this single scaffold can be divergently routed to create
entirely different classes of therapeutic molecules.

4-(Benzyloxy)-6-ethynylpyridin-2-ol

MW: 225.24 g/mol

CuAAC (Click Chemistry) Sonogashira Coupling [

Hydrogenolysis
Reagents: R-N3, Cu(l) Reagents: Ar-X, Pd(0), Cul

Reagents: H2, Pd/C

;

1,2,3-Triazole Derivative Aryl-Alkyne Derivative 4-Hydroxy-6-ethynylpyridin-2-ol
(PROTAC Linker / Target ID) (Extended Pharmacophore) (Water-Soluble Scaffold)

Click to download full resolution via product page

Figure 1: Divergent synthetic workflows leveraging 4-(Benzyloxy)-6-ethynylpyridin-2-ol
reactivity.
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Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact
methodologies for utilizing and verifying this compound, explicitly explaining the causality
behind the reagent choices.

Protocol A: Exact Mass Verification via LC-HRMS (ESI+)

Objective: Validate the exact monoisotopic mass (225.0790 Da) of the scaffold prior to library
synthesis.

» Causality of Mobile Phase: The use of 0.1% Formic Acid is not merely standard practice; it is
critical here. The low pH shifts the tautomeric equilibrium entirely toward the 2-pyridone form
and ensures guantitative protonation of the carbonyl/nitrogen system, maximizing the
diagnostic [M+H]+ signal at m/z 226.0863.

o Step 1 (Sample Prep): Dissolve 1.0 mg of 4-(Benzyloxy)-6-ethynylpyridin-2-ol in 1 mL of
HPLC-grade Acetonitrile (ACN). Dilute 1:100 in ACN/H20 (50:50) containing 0.1% Formic
Acid.

o Step 2 (Chromatography): Inject 2 yuL onto a C18 column (50 x 2.1 mm, 1.7 um). Run a
linear gradient from 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A = H20 +
0.1% FA; Mobile Phase B = ACN + 0.1% FA) at a flow rate of 0.4 mL/min.

o Step 3 (Spectrometry): Operate the HRMS in Electrospray lonization positive mode (ESI+).
Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Extract the
chromatogram for m/z 226.0863 (x 5 ppm).

Protocol B: CUAAC (Click) Derivatization for Library
Generation

Objective: Conjugate the 6-ethynyl handle with an azide-bearing pharmacophore to generate a
1,4-disubstituted 1,2,3-triazole.

o Causality of Reagent Stoichiometry: Sodium ascorbate is used in a strict 2:1 stoichiometric
excess relative to CuSO4. This ensures the complete reduction of Cu(ll) to the catalytically
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active Cu(l) species while maintaining a persistent reducing environment. This prevents the
terminal alkyne from undergoing unwanted oxidative Glaser-Hay homocoupling.

o Step 1 (Reaction Setup): In a 10 mL vial, dissolve 4-(Benzyloxy)-6-ethynylpyridin-2-ol (1.0
ed, 0.5 mmol) and the target organic azide (1.1 eq, 0.55 mmol) in 2.5 mL of tert-butanol.

o Step 2 (Catalyst Activation): In a separate vial, dissolve CuSO4-5H20 (0.1 eq, 0.05 mmol)
and Sodium Ascorbate (0.2 eq, 0.1 mmol) in 2.5 mL of deionized water. The solution will
briefly turn blue before fading to a pale yellow, indicating the successful generation of Cu(l).

o Step 3 (Coupling): Add the aqueous catalyst solution to the organic mixture (final solvent
ratio 1:1 t-BuOH/H20). Stir vigorously at room temperature for 4-12 hours. The
ethynylpyridine moiety will auto-accelerate the reaction via transient Cu-coordination[4].

o Step 4 (Workup): Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of water.
Separate the organic layer, wash with brine, dry over anhydrous Na2S04, and concentrate
under reduced pressure to yield the crude triazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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